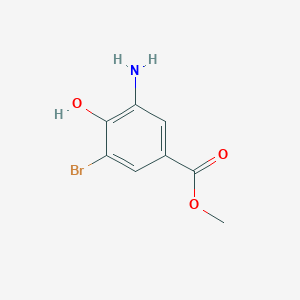

Methyl 3-amino-5-bromo-4-hydroxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-amino-5-bromo-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQMYGQWBUNZBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Br)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735157 | |

| Record name | Methyl 3-amino-5-bromo-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260249-10-3 | |

| Record name | Methyl 3-amino-5-bromo-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-amino-5-bromo-4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-amino-5-bromo-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for Methyl 3-amino-5-bromo-4-hydroxybenzoate, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The synthesis is presented as a multi-step process commencing from the readily available starting material, methyl 4-hydroxybenzoate. This document delves into the strategic considerations behind each synthetic step, detailed experimental protocols, and the underlying chemical principles.

Strategic Approach to the Synthesis

The synthesis of this compound is strategically designed as a three-step sequence involving key aromatic substitution reactions. The core logic is to introduce the desired substituents—bromo, nitro (a precursor to the amino group), and finally the amino group itself—in a controlled manner onto the methyl 4-hydroxybenzoate scaffold. The order of these transformations is critical to ensure the correct regiochemistry of the final product, governed by the directing effects of the substituents present on the aromatic ring at each stage.

The proposed synthetic pathway can be visualized as follows:

Caption: Proposed three-step synthesis of this compound.

Step 1: Electrophilic Bromination of Methyl 4-hydroxybenzoate

The initial step involves the regioselective bromination of methyl 4-hydroxybenzoate to introduce a bromine atom onto the aromatic ring, yielding methyl 3-bromo-4-hydroxybenzoate.

Mechanistic Rationale

The hydroxyl group (-OH) is a strongly activating ortho-, para-director, while the methyl ester (-COOCH₃) is a deactivating meta-director. The powerful activating effect of the hydroxyl group directs the incoming electrophile (Br⁺) to the positions ortho to it. Since the para position is already occupied by the ester group, bromination occurs at one of the ortho positions (C3 or C5). Due to the steric hindrance from the adjacent ester group, mono-bromination is favored at the C3 position. To prevent di-bromination, which can occur due to the high activation of the ring, controlling the reaction conditions is crucial.[1]

Experimental Protocol

A detailed protocol for this bromination is adapted from a patented method.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Volume (mL) |

| Methyl 4-hydroxybenzoate | 152.15 | 21.42 | 0.148 | - |

| Dichloromethane | - | - | - | 300 |

| Glacial Acetic Acid | 60.05 | - | - | 90 |

| Liquid Bromine | 159.81 | - | 0.155 | 8.0 |

| Sodium Thiosulfate Solution | - | - | - | As needed |

Procedure:

-

In a round-bottom flask, dissolve methyl 4-hydroxybenzoate in dichloromethane.

-

Add glacial acetic acid to the solution and stir until all solids are dissolved.

-

Cool the reaction mixture to below 5°C using an ice bath.

-

Slowly add liquid bromine dropwise to the cooled mixture, ensuring the temperature is maintained between 0-5°C.

-

After the addition is complete, allow the reaction to proceed at room temperature for 32 hours. Hydrogen bromide gas evolved during the reaction should be neutralized with a suitable trap.

-

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Perform a liquid-liquid extraction with a suitable organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from a suitable solvent system (e.g., toluene) to yield pure methyl 3-bromo-4-hydroxybenzoate.

Step 2: Nitration of Methyl 3-bromo-4-hydroxybenzoate

The second step is the nitration of the brominated intermediate to introduce a nitro group, which will later be reduced to the target amino group. This step yields methyl 3-bromo-5-nitro-4-hydroxybenzoate.

Mechanistic Considerations

In this electrophilic aromatic substitution, the directing effects of the three substituents on the ring must be considered. The hydroxyl group is a strong ortho-, para-director and activating. The bromo substituent is an ortho-, para-director but deactivating. The methyl ester group is a meta-director and deactivating. The position of nitration will be determined by the interplay of these effects. The most activated position that is sterically accessible will be favored. The C5 position is ortho to the activating hydroxyl group and meta to the deactivating ester group, making it the most probable site for nitration.

Caption: Analysis of directing effects for the nitration of Methyl 3-bromo-4-hydroxybenzoate.

Experimental Protocol

A general procedure for the nitration of substituted benzoates is provided below, which should be optimized for this specific substrate.[2][3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Volume (mL) |

| Methyl 3-bromo-4-hydroxybenzoate | 231.04 | TBD | TBD | - |

| Concentrated Sulfuric Acid | 98.08 | - | - | TBD |

| Concentrated Nitric Acid | 63.01 | - | - | TBD |

Procedure:

-

In a flask, dissolve methyl 3-bromo-4-hydroxybenzoate in concentrated sulfuric acid at 0°C.

-

In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature low.

-

Add the nitrating mixture dropwise to the solution of the benzoate, maintaining the reaction temperature at 0-5°C.

-

After the addition, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid product, wash with cold water until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure methyl 3-bromo-5-nitro-4-hydroxybenzoate.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group in methyl 3-bromo-5-nitro-4-hydroxybenzoate to an amino group, yielding the target molecule, this compound.

Rationale for Reduction Method

Several methods are available for the reduction of aromatic nitro groups. A common and effective method involves the use of a metal in acidic or neutral conditions. For instance, activated iron powder in the presence of an electrolyte like ammonium chloride in a protic solvent such as methanol is a reliable system for this transformation.[4] This method is often preferred for its relatively mild conditions and good yields.

Experimental Protocol

The following protocol is based on a similar reduction of a substituted nitrobenzoate.[4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Volume (mL) |

| Methyl 3-bromo-5-nitro-4-hydroxybenzoate | 276.04 | TBD | TBD | - |

| Methanol | - | - | - | TBD |

| Activated Iron Powder | 55.85 | TBD | TBD | - |

| Saturated Ammonium Chloride Solution | - | - | - | TBD |

| Diatomaceous Earth | - | - | - | As needed |

Procedure:

-

Suspend methyl 3-bromo-5-nitro-4-hydroxybenzoate in methanol in a round-bottom flask.

-

Add activated iron powder to the suspension.

-

Heat the mixture to a gentle reflux.

-

Slowly add a saturated aqueous solution of ammonium chloride dropwise to the refluxing mixture.

-

Maintain the reflux for a few hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Add diatomaceous earth to the mixture and filter through a pad of celite to remove the iron residues.

-

Wash the filter cake with hot methanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Conclusion

The described three-step synthesis provides a robust and logical pathway to this compound from a commercially available starting material. The success of this synthesis relies on the careful control of reaction conditions, particularly temperature, and the understanding of electrophilic aromatic substitution principles to achieve the desired regioselectivity. The provided protocols offer a solid foundation for researchers to produce this valuable compound for further investigation in various scientific fields.

References

- CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents.

- JADHAV, G. V., & ASLAM, M. BROMINATION OF COMPOUNDS CONTAINING TWO AROMATIC NUCLEI - Part IV, Brornination of Aryl Esters of Para-Cresotic Acid.

-

Synthesis of 3-bromo-4-hydroxybenzoic acid - PrepChem.com. Available at: [Link]

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

-

Nitration of methyl benzoate | Resource | RSC Education. Available at: [Link]

-

Nitration of MethylBenzoate and Nitration of Bromobenzene - YouTube. Available at: [Link]

-

Aromatic 3a. Nitration of methylbenzoate - YouTube. Available at: [Link]

-

Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Sciencemadness.org. Available at: [Link]

-

Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem. Available at: [Link]

-

Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules - JOCPR. Available at: [Link]

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan Journal of Chemistry. Available at: [Link]

- JP2688657B2 - Method for bromination of methyl group bonded to aromatic nucleus - Google Patents.

-

Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap. Available at: [Link]

-

Mechanism of Methyl Benzoate Nitration | PDF | Hydrogen Compounds | Organic Reactions. Available at: [Link]

-

RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. Available at: [Link]

-

Supporting Information - CDC Stacks. Available at: [Link]

Sources

- 1. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 2. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 3. scribd.com [scribd.com]

- 4. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to Methyl 3-amino-5-bromo-4-hydroxybenzoate

Foreword: A Building Block of Untapped Potential

In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount to the discovery of novel compounds with tailored properties. Methyl 3-amino-5-bromo-4-hydroxybenzoate, a polysubstituted benzene derivative, represents a versatile yet underexplored building block. Its unique arrangement of an electron-donating amine, a hydrogen-bond-donating hydroxyl group, a sterically influential bromine atom, and a reactive methyl ester moiety presents a rich chemical playground for synthetic elaboration. This guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthetic pathway, its predicted reactivity, and essential safety protocols, designed to empower researchers to unlock its synthetic potential.

Core Chemical Identity and Physicochemical Properties

This compound is a solid organic compound whose identity is confirmed by its CAS number and structural data. While comprehensive experimental data is not widely published, key properties have been reported by chemical suppliers.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 260249-10-3 | [1] |

| Molecular Formula | C₈H₈BrNO₃ | [1] |

| Molecular Weight | 246.06 g/mol | [1] |

| Melting Point | 134 - 136 °C | [2] |

| Physical Form | Solid | [2] |

| SMILES | COC(=O)C1=CC(Br)=C(O)C(N)=C1 | |

| InChI Key | GNQMYGQWBUNZBZ-UHFFFAOYSA-N | [2] |

Synthesis Pathway: A Strategic Approach

Caption: Proposed multi-step synthesis of the target compound.

Step 1: Regioselective Nitration of Methyl 4-hydroxybenzoate

Causality: The synthesis commences with the introduction of a nitro group, which serves as a precursor to the desired amine functionality. The hydroxyl group of the starting material is a powerful ortho-, para-directing and activating group. However, the ester is a meta-directing and deactivating group. The combined electronic effects strongly favor the nitration at the 3-position (ortho to the hydroxyl group and meta to the ester). A standard nitrating mixture of nitric acid and sulfuric acid is effective for this transformation.[3][4]

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 10 mL of concentrated sulfuric acid.

-

To the cold, stirring sulfuric acid, add 5.0 g of methyl 4-hydroxybenzoate in portions, ensuring the temperature does not exceed 20 °C.

-

Prepare a nitrating mixture by cautiously adding 2.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid in a separate cooled flask.

-

Add the nitrating mixture dropwise to the solution of methyl 4-hydroxybenzoate, maintaining the reaction temperature between 0 and 10 °C.

-

After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes, then let it warm to room temperature and stir for 1-2 hours.

-

Pour the reaction mixture slowly onto 100 g of crushed ice with stirring.

-

The precipitated solid, methyl 3-nitro-4-hydroxybenzoate, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.[1]

Step 2: Bromination of Methyl 3-nitro-4-hydroxybenzoate

Causality: With the 3-position blocked by the nitro group, the subsequent bromination is directed to the remaining activated position, which is the 5-position (also ortho to the activating hydroxyl group). The nitro group, being strongly deactivating, will disfavor substitution on the carbons adjacent to it. Using elemental bromine in a solvent like acetic acid is a common and effective method for the bromination of activated aromatic rings.[5]

Experimental Protocol:

-

Dissolve 4.0 g of methyl 3-nitro-4-hydroxybenzoate in 40 mL of glacial acetic acid in a flask protected from light.

-

In a dropping funnel, place a solution of 3.5 g (1.1 mL) of bromine in 10 mL of glacial acetic acid.

-

Add the bromine solution dropwise to the stirring solution of the nitro compound at room temperature.

-

After the addition, stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into 200 mL of cold water.

-

Collect the precipitated product, methyl 3-nitro-5-bromo-4-hydroxybenzoate, by vacuum filtration, wash with water, and dry.

Step 3: Reduction of the Nitro Group

Causality: The final step is the reduction of the nitro group to an amine. A variety of reducing agents can accomplish this, but metal-acid systems like iron or tin(II) chloride in hydrochloric acid are cost-effective and highly efficient for this transformation. These conditions are generally mild enough to not affect the ester or the aryl bromide functionalities.

Experimental Protocol:

-

To a round-bottom flask containing 3.0 g of methyl 3-nitro-5-bromo-4-hydroxybenzoate, add 50 mL of ethanol and 6.0 g of granular tin.

-

Heat the mixture to reflux and add 20 mL of concentrated hydrochloric acid dropwise via an addition funnel.

-

After the addition is complete, maintain the reflux for 2-3 hours until the reaction is complete.

-

Cool the reaction mixture and filter to remove any unreacted tin.

-

Neutralize the filtrate by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The product, this compound, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the purified product.

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the distinct reactivity of its four functional groups. This allows for a range of selective modifications, making it a valuable intermediate.

Caption: Key reactive sites on the target molecule.

-

Aromatic Amine (-NH₂): The primary amine is a versatile functional handle. It can be diazotized with nitrous acid to form a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce functionalities like -CN, -Cl, -OH, or -H.[6] The amine can also undergo acylation, sulfonylation, or act as a nucleophile in various coupling reactions.

-

Phenolic Hydroxyl (-OH): The hydroxyl group is acidic and can be deprotonated to form a phenoxide, which can then undergo O-alkylation or O-acylation. It is also a strong activating group for further electrophilic aromatic substitution, although the sterically hindered 6-position is the only one available.[7]

-

Methyl Ester (-COOCH₃): The ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.[8][9] It can also be converted to an amide by reaction with amines or reduced to a primary alcohol using reducing agents like lithium aluminum hydride.

-

Aryl Bromide (-Br): The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions. It can participate in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions to form new carbon-carbon or carbon-nitrogen bonds. Under certain conditions, it can also act as a leaving group in nucleophilic aromatic substitution reactions.[10][11][12]

Spectral Data (Predicted and Representative)

Table 4.1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Aromatic H (C2-H) | 7.2 - 7.4 | Doublet (d) | ~2-3 Hz (meta coupling) | Expected to be downfield due to deshielding from the ester and ortho to the amine. |

| Aromatic H (C6-H) | 6.8 - 7.0 | Doublet (d) | ~2-3 Hz (meta coupling) | Expected to be upfield relative to C2-H, being ortho to the bromine and para to the amine. |

| -OH | 9.0 - 10.0 | Broad Singlet (br s) | N/A | Chemical shift is concentration and solvent dependent. |

| -NH₂ | 4.0 - 5.5 | Broad Singlet (br s) | N/A | Chemical shift is concentration and solvent dependent. |

| -OCH₃ | ~3.8 | Singlet (s) | N/A | Typical chemical shift for a methyl ester. |

Table 4.2: Representative IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Source(s) |

| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad | Stretching | [13][14] |

| N-H Stretch (Amine) | 3300 - 3500 | Medium | Symmetric/Asymmetric | [13][14] |

| C=O Stretch (Ester) | 1680 - 1710 | Strong | Stretching | [15] |

| C-O Stretch (Ester) | 1250 - 1300 | Strong | Stretching | [15] |

| C-N Stretch (Amine) | 1180 - 1360 | Medium | Stretching | [14] |

| C-Br Stretch | 500 - 600 | Strong | Stretching | [15] |

Table 4.3: Predicted Mass Spectrometry Fragmentation

| m/z Value | Interpretation | Notes |

| 245/247 | [M]⁺, Molecular ion | The presence of a bromine atom will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[16][17] |

| 214/216 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 186/188 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

| 166 | [M - Br]⁺ | Loss of a bromine radical. |

Safety and Handling

Given the presence of aromatic amine and phenol moieties, this compound should be handled with care, assuming it possesses similar hazards to related compounds.[18][19][20]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and/or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., butyl rubber or neoprene). Nitrile gloves may offer protection for incidental contact but should be changed immediately upon contamination.[20]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities, an apron or chemical-resistant suit may be necessary.

-

-

Handling:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[21]

-

-

First Aid Measures:

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Application of polyethylene glycol (PEG) can help to mitigate absorption of phenolic compounds.[22] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.

-

-

Disposal:

-

Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

-

References

-

RSC Education. (n.d.). Nitration of methyl benzoate. Retrieved from [Link][23]

-

University of California, Irvine. (n.d.). NITRATION OF METHYL BENZOATE. Retrieved from [Link][3]

-

The Organic Chemistry Tutor. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene [Video]. YouTube. [Link][4]

-

Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link][24]

-

Chemistry LibreTexts. (2024, March 17). 17.10: Reactions of Phenols. Retrieved from [Link]

-

ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link][18]

-

Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. Retrieved from [5]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link][10]

-

Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link][25]

-

NIST WebBook. (n.d.). Phenol, 4-amino-. Retrieved from [Link][13]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link][16]

-

YouTube. (2020, April 22). Nitration of Methyl Benzoate. [Video]. [Link][26]

-

PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link][27]

-

ACS Publications. (n.d.). Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides. The Journal of Organic Chemistry. Retrieved from [Link][11]

-

Chemistry LibreTexts. (2015, July 19). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Retrieved from [Link][28]

-

Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters. Retrieved from [8]

-

Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link][19]

-

Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link][15]

-

WIPO Patentscope. (n.d.). WO/1994/014743 HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. Retrieved from [Link][29]

-

Princeton University Environmental Health & Safety. (n.d.). Phenol. Retrieved from [Link][20]

-

Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link][30]

-

PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved from [Link][31]

-

ACS Publications. (2022, February 15). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. Retrieved from [Link][12]

-

SlideShare. (n.d.). Phenol reaction. Retrieved from [Link][7]

-

Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link][32]

-

YouTube. (2018, May 12). Amine Synthesis Reactions. [Video]. [Link][33]

-

ACS Publications. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Retrieved from [Link][34]

-

Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link][9]

-

Royal Society of Chemistry. (2025, August 7). IR double-resonance spectroscopy applied to the 4-aminophenol(H2O)1 cluster. Retrieved from [Link][35]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link][36]

-

Reddit. (2024, April 5). Hydrolysis of methyl eaters. r/chemistry. [Link][37]

-

SlideShare. (n.d.). Reactions of aromatic amines. Retrieved from [Link][6]

-

YouTube. (2022, November 28). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. [Video]. [Link][38]

-

NIST WebBook. (n.d.). Phenol, o-amino-. Retrieved from [Link][39]

-

New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link][40]

-

ACS Publications. (n.d.). Reactivity of Substituted Phenols Toward Alkyl Radicals. The Journal of Organic Chemistry. Retrieved from [Link][41]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link][17]

Sources

- 1. Methyl 3-nitro-4-hydroxybenzoate | 99-42-3 [chemicalbook.com]

- 2. westfield.ma.edu [westfield.ma.edu]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. youtube.com [youtube.com]

- 5. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 6. Reactions of aromatic amines | PDF [slideshare.net]

- 7. mlsu.ac.in [mlsu.ac.in]

- 8. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Phenol, 4-amino- [webbook.nist.gov]

- 14. 4-Aminophenol(123-30-8) IR Spectrum [chemicalbook.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Mass Spectrometry [www2.chemistry.msu.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. ehs.yale.edu [ehs.yale.edu]

- 20. ehs.princeton.edu [ehs.princeton.edu]

- 21. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 22. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 23. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 24. Methyl Esters [organic-chemistry.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. m.youtube.com [m.youtube.com]

- 27. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 30. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]

- 31. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 32. Phenol synthesis by substitution or oxidation [organic-chemistry.org]

- 33. youtube.com [youtube.com]

- 34. pubs.acs.org [pubs.acs.org]

- 35. researchgate.net [researchgate.net]

- 36. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 37. reddit.com [reddit.com]

- 38. m.youtube.com [m.youtube.com]

- 39. Phenol, o-amino- [webbook.nist.gov]

- 40. nj.gov [nj.gov]

- 41. pubs.acs.org [pubs.acs.org]

A Technical Guide to Methyl 3-amino-5-bromo-4-hydroxybenzoate (CAS: 260249-10-3): Properties, Synthesis, and Applications

As a Senior Application Scientist, this guide provides an in-depth analysis of Methyl 3-amino-5-bromo-4-hydroxybenzoate, a highly functionalized aromatic compound. This document is structured to deliver not just data, but a foundational understanding of the molecule's properties, a logical approach to its synthesis, and insights into its potential as a strategic building block in drug discovery and fine chemical synthesis.

Core Compound Profile and Significance

This compound is a substituted benzoic acid ester. Its significance in chemical research stems from the strategic placement of four distinct functional groups on the benzene ring: an amine, a bromine atom, a hydroxyl group, and a methyl ester. This arrangement provides multiple, orthogonal reactive sites, making it a valuable intermediate for constructing more complex molecular architectures. Its structural motifs are prevalent in pharmacologically active compounds, suggesting its utility as a scaffold in medicinal chemistry.

The compound is identified by the Chemical Abstracts Service (CAS) number 260249-10-3 .[1][2][3][4]

Physicochemical and Spectroscopic Data

A precise understanding of a compound's physical and spectral properties is critical for its application in synthesis and analysis. The data below is compiled from supplier technical sheets and predictive models based on the compound's structure.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 260249-10-3 | [1][2][3][4] |

| Molecular Formula | C₈H₈BrNO₃ | [1][2][5] |

| Molecular Weight | 246.06 g/mol | [1][2][4] |

| Appearance | Solid | |

| Melting Point | 134 - 136 °C | |

| Purity | Typically ≥95% | [2] |

| SMILES | COC(=O)C1=CC(Br)=C(O)C(N)=C1 | [2][3] |

| InChIKey | GNQMYGQWBUNZBZ-UHFFFAOYSA-N | [3] |

Predicted Spectroscopic Profile

While specific experimental spectra for this exact compound are not widely published, its structure allows for a confident prediction of its key spectral features. These predictions are essential for reaction monitoring and quality control.

| Technique | Expected Features and Rationale |

| ¹H NMR | Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-8.0 ppm) due to the fully substituted ring. -OCH₃ (Ester): A sharp singlet around δ 3.8-4.0 ppm. -NH₂ (Amine): A broad singlet, typically between δ 3.5-5.0 ppm, whose position is solvent-dependent. -OH (Hydroxyl): A broad singlet, often in the range of δ 5.0-9.0 ppm, which is also solvent-dependent and may exchange with D₂O. |

| ¹³C NMR | C=O (Ester Carbonyl): A signal in the δ 165-170 ppm region. Aromatic Carbons: Six distinct signals between δ 100-160 ppm, with carbons attached to heteroatoms (C-O, C-N, C-Br) shifted accordingly. -OCH₃ (Ester): A signal around δ 50-55 ppm. |

| IR Spectroscopy | O-H Stretch: A broad band from 3200-3600 cm⁻¹ for the hydroxyl group. N-H Stretch: Two distinct sharp peaks in the 3300-3500 cm⁻¹ range, characteristic of a primary amine. C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the ester carbonyl. C-O Stretch: A signal in the 1200-1300 cm⁻¹ region. C-Br Stretch: Typically found in the fingerprint region, 500-650 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak [M]⁺ and the [M+2]⁺ peak will appear with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom. |

Synthesis and Purification Strategy

The synthesis of this compound is not a trivial, single-step reaction. It requires a multi-step pathway that carefully introduces the functional groups in a specific order to ensure correct regiochemistry. The following proposed synthesis is based on well-established and analogous chemical transformations reported for similar structures.[6][7]

Proposed Synthetic Workflow

The most logical pathway starts from a readily available precursor, Methyl 4-hydroxybenzoate, and proceeds through nitration, bromination, and finally, reduction.

Caption: Proposed multi-step synthesis workflow for the target compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative methodology derived from standard organic chemistry procedures for analogous transformations.[6][7][8]

Step 1: Nitration of Methyl 4-hydroxybenzoate

-

In a flask cooled to 0 °C in an ice bath, slowly add Methyl 4-hydroxybenzoate to a pre-chilled mixture of concentrated sulfuric acid.

-

Maintain the temperature below 5 °C while adding a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise with vigorous stirring. The hydroxyl and ester groups are ortho-, para-directing; the nitro group adds ortho to the powerful hydroxyl activator.

-

After the addition is complete, stir the reaction at 0-5 °C for 1-2 hours, monitoring progress with Thin Layer Chromatography (TLC).

-

Pour the reaction mixture carefully over crushed ice to precipitate the product.

-

Filter the resulting solid, wash thoroughly with cold water until the washings are neutral, and dry to yield Methyl 4-hydroxy-3-nitrobenzoate.

Step 2: Bromination of Methyl 4-hydroxy-3-nitrobenzoate

-

Dissolve the product from Step 1 in glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid dropwise at room temperature. The hydroxyl group is a strong activating group, and the nitro group is a deactivating meta-director. Together, they direct the incoming bromine electrophile to the position ortho to the hydroxyl and meta to the nitro group.

-

Stir the mixture at room temperature for 12-24 hours.

-

Quench the reaction by adding a sodium thiosulfate solution to consume excess bromine.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Reduction of the Nitro Group

-

Suspend the brominated nitro-compound from Step 2 in methanol.

-

Add activated iron powder followed by a saturated aqueous solution of ammonium chloride.[6] This system is a classic, effective, and relatively mild method for reducing aromatic nitro groups without affecting other functional groups like the ester or the carbon-bromine bond.

-

Heat the mixture to reflux for 3-5 hours, monitoring the disappearance of the starting material by TLC.

-

Upon completion, cool the reaction and filter through a pad of celite to remove the iron salts, washing the pad with hot methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude final product.

Purification

The crude this compound is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[6] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain a high-purity solid.

Applications in Research and Drug Development

This compound is best described as a versatile chemical intermediate. Its value lies in the diverse reactivity of its functional groups, which can be addressed selectively to build molecular complexity.

Caption: Key reactive sites for further chemical modification.

-

Amine (-NH₂): Acts as a nucleophile. It is readily acylated to form amides, reacted with sulfonyl chlorides to form sulfonamides, or used in reductive amination, providing a key vector for library synthesis.

-

Bromine (-Br): A critical handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the introduction of diverse aryl, alkyl, or nitrogen-based substituents.

-

Hydroxyl (-OH): Can be alkylated to form ethers or acylated to form esters. Its presence also influences the electronic properties of the ring and can participate in hydrogen bonding within a larger target molecule.

-

Methyl Ester (-COOCH₃): Can be hydrolyzed to the corresponding carboxylic acid, which is a versatile functional group for forming amides or serving as a coordinating group. Alternatively, the ester can be reduced to a primary alcohol.

Safety and Handling

Proper handling is essential when working with this or any chemical reagent. The following information is based on available safety data.

| Hazard Information | Details | Source(s) |

| Signal Word | Warning | |

| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [9] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |

Recommended Handling Procedures:

-

Use in a well-ventilated chemical fume hood.

-

Wear standard Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.[9][10]

Conclusion

This compound is a compound of significant strategic value for synthetic and medicinal chemists. While not an end-product itself, its densely functionalized and well-defined structure provides a robust platform for generating novel and complex molecules. A thorough understanding of its properties, a logical synthetic approach, and an appreciation for the reactivity of its functional groups are key to unlocking its full potential in advanced research and development programs.

References

-

J&K Scientific. (n.d.). This compound. Retrieved from [Link]

-

NWABR.ORG. (2011). Material Safety Data Sheet - Methylparaben. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3,5-dibromo-4-hydroxybenzoate. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H8BrNO3). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved from [Link]

- Google Patents. (2013). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

-

NIST WebBook. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2024). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. Retrieved from [Link]

Sources

- 1. CAS 260249-10-3 | 4658-9-21 | MDL MFCD22126120 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. This compound 95% | CAS: 260249-10-3 | AChemBlock [achemblock.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 260249-10-3|this compound|BLD Pharm [bldpharm.com]

- 5. PubChemLite - this compound (C8H8BrNO3) [pubchemlite.lcsb.uni.lu]

- 6. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [wisdomlib.org]

- 8. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 9. nwabr.org [nwabr.org]

- 10. fishersci.com [fishersci.com]

Core Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to Methyl 3-amino-5-bromo-4-hydroxybenzoate

This guide provides a comprehensive technical overview of this compound, a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. We will delve into its fundamental properties, logical synthetic pathways, analytical characterization, and safe handling protocols, offering field-proven insights for its practical application.

This compound (CAS No: 260249-10-3) is a functionalized benzoate ester.[1][2] Its structure incorporates four distinct functional groups—a methyl ester, an amino group, a bromine atom, and a hydroxyl group—on a benzene scaffold. This unique arrangement makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.

The key physicochemical properties of this compound are summarized below. It is important to note that while some properties are experimentally determined, others are predicted based on computational models, which provide a reliable estimation for laboratory use.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₃ | [1][3] |

| Molecular Weight | 246.06 g/mol | [1][2][4] |

| Monoisotopic Mass | 244.96877 Da | [3] |

| CAS Number | 260249-10-3 | [1][2] |

| Predicted Boiling Point | 335.9 ± 42.0 °C | [1] |

| Predicted Density | 1.706 ± 0.06 g/cm³ | [1] |

| Predicted XlogP | 1.4 | [3] |

| SMILES | COC(=O)C1=CC(=C(C(=C1)Br)O)N | [3][5] |

| InChIKey | GNQMYGQWBUNZBZ-UHFFFAOYSA-N | [3][5] |

Structural Analysis

The chemical behavior of this compound is dictated by the interplay of its functional groups. The hydroxyl (-OH) and amino (-NH₂) groups are strong activating, ortho-, para- directing groups for electrophilic aromatic substitution, while the methyl ester (-COOCH₃) is a deactivating, meta- directing group. The bromine atom is deactivating but also ortho-, para- directing. This electronic landscape is critical when designing subsequent synthetic transformations.

Sources

- 1. This compound CAS#: 260249-10-3 [m.chemicalbook.com]

- 2. This compound 95% | CAS: 260249-10-3 | AChemBlock [achemblock.com]

- 3. PubChemLite - this compound (C8H8BrNO3) [pubchemlite.lcsb.uni.lu]

- 4. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]

- 5. jk-sci.com [jk-sci.com]

A Comprehensive Technical Guide to Methyl 3-amino-5-bromo-4-hydroxybenzoate: Synthesis, Characterization, and Pharmaceutical Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of methyl 3-amino-5-bromo-4-hydroxybenzoate, a substituted aromatic compound with significant potential as a building block in medicinal chemistry and drug discovery. We will delve into its precise chemical identity, a detailed, field-tested synthetic protocol, its analytical characterization, and the rationale behind its utility in the development of novel therapeutic agents.

Chemical Identity and Structural Elucidation

The formal IUPAC name for the compound is This compound . This nomenclature precisely describes the arrangement of functional groups on the benzene ring: a methyl ester at position 1, a hydroxyl group at position 4, an amino group at position 3, and a bromine atom at position 5.

Key Chemical Identifiers:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₈BrNO₃ |

| Molecular Weight | 246.06 g/mol |

| CAS Number | 260249-10-3 |

| Canonical SMILES | COC(=O)C1=CC(=C(C(=C1)Br)O)N |

Strategic Synthesis Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The following protocol is a robust and reproducible method derived from established synthetic transformations of related compounds.[1][2][3]

The overall synthetic strategy involves a three-step sequence starting from the commercially available methyl p-hydroxybenzoate:

-

Nitration: Introduction of a nitro group ortho to the hydroxyl group.

-

Bromination: Introduction of a bromine atom ortho to the hydroxyl group and meta to the newly introduced nitro group.

-

Reduction: Reduction of the nitro group to an amino group.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of Methyl 4-hydroxy-3-nitrobenzoate

-

Rationale: The hydroxyl group of methyl p-hydroxybenzoate is an ortho-, para-director. Nitration under controlled conditions favors the introduction of the nitro group at the 3-position.

-

Procedure:

-

To a stirred solution of methyl p-hydroxybenzoate (1 equivalent) in concentrated sulfuric acid, cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum to yield methyl 4-hydroxy-3-nitrobenzoate.

-

Step 2: Synthesis of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

-

Rationale: The hydroxyl group is a stronger activating group than the nitro group, directing the electrophilic substitution of bromine to the 5-position. Acetic acid serves as a polar protic solvent.[3]

-

Procedure:

-

Dissolve methyl 4-hydroxy-3-nitrobenzoate (1 equivalent) in glacial acetic acid.

-

To this solution, add bromine (1.1 equivalents) dropwise with stirring.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into a solution of sodium bisulfite to quench the excess bromine.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry to obtain methyl 3-bromo-4-hydroxy-5-nitrobenzoate.

-

Step 3: Synthesis of this compound

-

Rationale: The nitro group is selectively reduced to an amino group using a reducing agent such as iron in the presence of an electrolyte like ammonium chloride, or sodium dithionite.[1][2]

-

Procedure using Iron/Ammonium Chloride:

-

Create a suspension of methyl 3-bromo-4-hydroxy-5-nitrobenzoate (1 equivalent) and iron powder (3-4 equivalents) in a mixture of ethanol and water.

-

Add a catalytic amount of ammonium chloride and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds like methyl 3-amino-4-hydroxybenzoate.[4][5]

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the methyl ester protons (~3.8-3.9 ppm).- Two singlets for the aromatic protons.- A broad singlet for the amino protons.- A singlet for the hydroxyl proton. |

| ¹³C NMR | - A signal for the ester carbonyl carbon (~165-170 ppm).- Signals for the aromatic carbons, with shifts influenced by the substituents.- A signal for the methyl ester carbon (~50-55 ppm). |

| IR (Infrared) Spectroscopy | - O-H and N-H stretching bands in the region of 3200-3500 cm⁻¹.- A strong C=O stretching band for the ester at ~1700 cm⁻¹.- C-N and C-O stretching bands in the fingerprint region. |

| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of the compound (246.06 g/mol ), showing a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in approximately a 1:1 ratio). |

Significance and Applications in Drug Development

The structural motifs present in this compound make it a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.

-

Role of the Amino Group: The amino group serves as a versatile functional handle for the introduction of various side chains through acylation, alkylation, or sulfonylation reactions. In drug design, amino groups can act as hydrogen bond donors or as basic centers that can be protonated to improve aqueous solubility.[6][7]

-

Influence of the Bromo Substituent: The presence of a bromine atom can significantly impact the pharmacological properties of a molecule. It can increase lipophilicity, which may enhance membrane permeability. Furthermore, the bromine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of a lead compound. The introduction of bromine can also enhance the therapeutic activity and duration of action of a drug.[8][9]

-

The Phenolic Hydroxyl Group: The hydroxyl group can act as a hydrogen bond donor and acceptor, contributing to binding interactions with biological targets. It can also be a site for metabolic transformations or for the attachment of prodrug moieties to improve pharmacokinetic properties.

Caption: Logical relationships in leveraging the core structure for drug development.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursors. Based on the safety data for related compounds, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[4]

Conclusion

This compound is a strategically functionalized aromatic compound with considerable potential in the field of drug discovery. Its synthesis, while requiring careful execution, is based on well-established chemical principles. The presence of three distinct functional groups on the benzene ring provides a versatile platform for the generation of diverse chemical libraries for high-throughput screening and lead optimization. This guide has provided a comprehensive overview of its chemical identity, a detailed synthetic protocol, and the rationale for its application in medicinal chemistry, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

-

PubChem. Methyl 3-amino-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 3-bromo-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]

-

World Journal of Pharmaceutical Research. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [Link]

-

NIST. Methyl 3-amino-4-hydroxybenzoate. National Institute of Standards and Technology. [Link]

-

Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

-

Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. [Link]

- Google Patents.

-

ResearchGate. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

- Google Patents.

-

PubMed Central. Amino Acids in the Development of Prodrugs. [Link]

-

PubChem. Methyl 3-amino-5-bromo-2-hydroxybenzoate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Amino Acids in the Development of Prodrugs. [Link]

Sources

- 1. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [wisdomlib.org]

- 2. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]

- 3. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 4. Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 3-amino-4-hydroxybenzoate [webbook.nist.gov]

- 6. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jms.ump.edu.pl [jms.ump.edu.pl]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Methyl 3-amino-5-bromo-4-hydroxybenzoate

Introduction

Methyl 3-amino-5-bromo-4-hydroxybenzoate (CAS No. 260249-10-3) is a substituted aromatic compound with potential applications in pharmaceutical and chemical synthesis.[1] A critical physicochemical parameter governing its utility, particularly in drug development, is its solubility. Solubility profoundly impacts a compound's bioavailability, formulation feasibility, and overall therapeutic efficacy.[2]

Currently, specific quantitative solubility data for this compound is not extensively documented in publicly available literature. This guide, therefore, serves as a comprehensive technical resource for researchers and drug development professionals. It provides a robust framework for understanding, predicting, and experimentally determining the solubility of this compound. By analyzing its molecular structure, comparing it with analogous compounds, and detailing authoritative experimental protocols, this whitepaper offers the necessary tools to approach solubility assessment with scientific rigor.

Section 1: Physicochemical Profile and Theoretical Solubility Prediction

The solubility of a molecule is intrinsically linked to its structure. A qualitative prediction can be derived by dissecting the functional groups of this compound and their respective contributions to its polarity and intermolecular interactions.

Compound Identity

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | J&K Scientific[1] |

| CAS Number | 260249-10-3 | J&K Scientific[1] |

| Molecular Formula | C₈H₈BrNO₃ | J&K Scientific[1] |

| Molecular Weight | 246.06 g/mol | J&K Scientific[1] |

Structural Analysis:

-

Hydrophilic Moieties: The molecule possesses a phenolic hydroxyl (-OH) group and an amino (-NH₂) group. Both are capable of acting as hydrogen bond donors and acceptors, which is expected to promote solubility in polar, protic solvents like water and alcohols.

-

Hydrophobic Moieties: The benzene ring, the bromo- substituent (-Br), and the methyl ester (-COOCH₃) group contribute to the molecule's lipophilic character. The bulky bromine atom and the aromatic ring, in particular, will tend to decrease aqueous solubility.

Predicted Solubility Profile: Based on this structural dichotomy, this compound is predicted to have low intrinsic solubility in water but should exhibit significantly better solubility in polar organic solvents such as ethanol, methanol, and DMSO.

The Critical Influence of pH: The presence of both an acidic (phenolic hydroxyl) and a basic (amino) group makes the molecule's aqueous solubility highly dependent on pH. The molecule can exist in different ionization states, dramatically altering its polarity and interaction with water.

Caption: Ionization states of the compound at varying pH levels.

Section 2: Comparative Solubility of Analogous Structures

To substantiate our predictions, we can analyze the documented solubility of structurally related compounds. This comparative approach provides valuable context for estimating the solubility behavior of the target molecule.

| Compound | Structural Difference | Reported Solubility | Relevance |

| Methyl 4-hydroxybenzoate | Lacks amino and bromo groups | Soluble in ethanol (50 mg/mL); sparingly soluble in water (1 part in 400).[3] Freely soluble in polar organic solvents. | Establishes a baseline for the parent scaffold, showing poor water solubility but good organic solvent solubility. |

| Methyl 3-bromo-4-hydroxybenzoate | Lacks the amino group | Slightly soluble in Chloroform and Ethyl Acetate.[4] Slightly soluble in water.[5] | The addition of a single bromo- group maintains low aqueous solubility. The amino group in our target compound is expected to slightly improve this. |

| Benzoic Acid | Parent carboxylic acid | Water solubility is highly temperature-dependent (3.44 g/L at 25°C, 56.31 g/L at 100°C).[6] Soluble in alcohols and acetone.[6] | Highlights the significant impact of temperature and the general solubility trends of the core benzene ring structure. |

This analysis reinforces the prediction that while aqueous solubility will be limited, this compound will be readily soluble in common polar organic solvents.

Section 3: Authoritative Protocol for Thermodynamic Solubility Determination

For definitive and reproducible solubility data, an empirical measurement is essential. The Shake-Flask Method is the universally recognized gold standard for determining thermodynamic (or equilibrium) solubility, providing a true measure of a compound's solubility at saturation.[7][8]

Expertise in Practice: Why the Shake-Flask Method? This method is favored for its directness and reliability. By allowing the system to reach true thermodynamic equilibrium over an extended period (typically 24-48 hours), it avoids the kinetic artifacts and potential for supersaturation that can plague higher-throughput methods.[8] This makes the resulting data robust and suitable for regulatory submissions and definitive formulation decisions.

Caption: Standard workflow for the Shake-Flask solubility determination method.

Detailed Step-by-Step Methodology:

-

Materials Required:

-

This compound (solid).

-

Selected solvents (e.g., pH 7.4 phosphate-buffered saline, water, ethanol).

-

Glass vials with screw caps.

-

Orbital shaker with temperature control.

-

Centrifuge or syringe filters (e.g., 0.22 µm PVDF).

-

Calibrated analytical balance.

-

Volumetric flasks and pipettes.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

-

Protocol:

-

Preparation: Add an excess amount of the solid compound to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[8]

-

Solvent Addition: Accurately dispense a known volume of the desired solvent into each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. This extended time is crucial to ensure the system reaches a true equilibrium state.

-

Phase Separation: After equilibration, remove the vials and let them stand to allow larger particles to settle. To separate the saturated solution from the excess solid, either:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes). This is often preferred as it minimizes potential compound loss due to filter adsorption.[2]

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a low-binding syringe filter. Self-Validation Step: The first few drops should be discarded to saturate any potential binding sites on the filter material.

-

-

Quantification:

-

Carefully take a known aliquot of the clear supernatant and dilute it with a suitable mobile phase into a calibrated volumetric flask.

-

Prepare a set of calibration standards of the compound with known concentrations.

-

Analyze the standards and the sample by a validated HPLC-UV method.

-

-

Calculation: Determine the concentration of the diluted sample by comparing its peak area to the calibration curve. Back-calculate to find the original concentration in the saturated supernatant, which represents the thermodynamic solubility.

-

Section 4: High-Throughput Kinetic Solubility Screening

In early drug discovery, speed is often prioritized. Kinetic solubility assays, while less precise than the shake-flask method, offer a rapid assessment for ranking compounds. Nephelometry is a common high-throughput technique that measures light scattering caused by precipitated particles.[9]

Principle of Nephelometry: A compound is dissolved at high concentration in an organic solvent (like DMSO) and then dispensed into an aqueous buffer. If the concentration exceeds its solubility limit, the compound precipitates, causing turbidity. A nephelometer measures the intensity of light scattered by these suspended particles, which correlates with the amount of insoluble material.[9]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Methyl 3-bromo-4-hydroxybenzoate | 29415-97-2 [chemicalbook.com]

- 5. Methyl 3-bromo-5-hydroxybenzoate, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. Benzoic acid - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. bmglabtech.com [bmglabtech.com]

A Technical Guide to the Spectral Characteristics of Methyl 3-amino-5-bromo-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectral characteristics of Methyl 3-amino-5-bromo-4-hydroxybenzoate, a substituted aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and comparative data from closely related analogues to present a comprehensive interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers in identifying and characterizing this compound, offering insights into the influence of its unique substitution pattern on its spectral properties.

Introduction

This compound is a polysubstituted benzene derivative featuring an ester, an amine, a bromine atom, and a hydroxyl group. This combination of functional groups imparts a unique electronic and structural profile, making it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. Accurate characterization of this compound is paramount for quality control and for understanding its reactivity. Spectroscopic techniques such as NMR, IR, and MS are fundamental tools for elucidating the molecular structure and confirming the identity of synthetic products.

This guide will delve into the theoretical and practical aspects of the spectral analysis of this compound. By examining the spectral data of analogous compounds—Methyl 3-amino-4-hydroxybenzoate and Methyl 3-bromo-4-hydroxybenzoate—we can confidently predict and interpret the spectra of the target molecule.

Molecular Structure and Predicted Spectral Features

The molecular structure of this compound is key to understanding its spectral output. The positions of the substituents on the benzene ring dictate the electronic environment of each atom, which in turn governs the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, the amine protons, and the hydroxyl proton. The solvent used for analysis will influence the chemical shifts, particularly for the labile -OH and -NH₂ protons. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound, as it can solubilize the analyte and allow for the observation of exchangeable protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H-2 | ~7.5 | Singlet | 1H |

| Aromatic H-6 | ~7.3 | Singlet | 1H |

| -OCH₃ (ester) | ~3.8 | Singlet | 3H |

| -NH₂ | ~5.0 - 6.0 (broad) | Singlet | 2H |

| -OH | ~9.0 - 10.0 (broad) | Singlet | 1H |

Causality behind Predictions:

-

Aromatic Protons: The two aromatic protons are in different chemical environments. The proton at position 2 is ortho to the electron-withdrawing ester group and meta to the electron-donating amino group. The proton at position 6 is ortho to the bromine and meta to the hydroxyl group. This will result in two distinct singlets, as there are no adjacent protons to cause splitting.

-

Methyl Ester Protons: The three protons of the methyl group in the ester functionality will appear as a sharp singlet, typically around 3.8 ppm.

-

Amine and Hydroxyl Protons: The chemical shifts of the -NH₂ and -OH protons are highly variable and depend on concentration, temperature, and solvent. They are expected to appear as broad singlets due to quadrupole broadening and chemical exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~165 |

| C-4 (bearing -OH) | ~145 |

| C-3 (bearing -NH₂) | ~135 |

| C-1 (bearing -COOCH₃) | ~125 |

| C-5 (bearing -Br) | ~110 |

| C-2 | ~120 |

| C-6 | ~115 |

| -OCH₃ (ester) | ~52 |

Causality behind Predictions:

-

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at the downfield end of the spectrum, typically around 165 ppm.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bearing the electronegative oxygen and nitrogen atoms (C-4 and C-3) will be shifted downfield. The carbon attached to the bromine (C-5) will be influenced by the heavy atom effect. The remaining aromatic carbons (C-1, C-2, and C-6) will have chemical shifts in the typical aromatic region.

-

Methyl Carbon: The methyl carbon of the ester group will appear at the upfield end of the spectrum, around 52 ppm.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity. Tune the probe for the ¹H and ¹³C frequencies.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Subsequently, acquire the ¹³C NMR spectrum. For ¹³C, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections to obtain a clean spectrum. For the ¹H spectrum, integrate the signals to determine the relative number of protons. For both spectra, identify the chemical shifts of the peaks.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3500 - 3300 | -OH and -NH₂ | O-H and N-H stretching |

| ~1700 | C=O (ester) | C=O stretching |

| ~1600, ~1480 | Aromatic C=C | C=C stretching |

| ~1250 | C-O (ester) | C-O stretching |

| ~1100 | C-N | C-N stretching |

| ~600 | C-Br | C-Br stretching |

Causality behind Predictions:

-

-OH and -NH₂ Stretching: The O-H and N-H stretching vibrations will appear as broad bands in the high-frequency region of the spectrum. The broadness is due to hydrogen bonding.

-

C=O Stretching: The ester carbonyl group will show a strong, sharp absorption band around 1700 cm⁻¹.

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

-

C-O and C-N Stretching: The stretching vibrations for the C-O bond of the ester and the C-N bond of the amine will be present in the fingerprint region.

-

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear at a low frequency, typically around 600 cm⁻¹.

Experimental Protocol for IR Data Acquisition (ATR)

Caption: Workflow for ATR-IR data acquisition.

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Collection: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the IR spectrum.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber. If necessary, an ATR correction can be applied. Label the significant absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₈BrNO₃), the expected molecular weight is approximately 245.97 g/mol .

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment Ion |

| 245/247 | [M]⁺ (Molecular ion peak with isotopic pattern for Br) |

| 214/216 | [M - OCH₃]⁺ |

| 186/188 | [M - COOCH₃]⁺ |

| 107 | [M - Br - COOCH₃]⁺ |

Causality behind Predictions:

-

Molecular Ion Peak: The mass spectrum will show a molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (at m/z 245 and 247).

-

Fragmentation: Common fragmentation pathways for benzoate esters include the loss of the methoxy group (-OCH₃) to give a fragment at [M - 31]⁺ and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at [M - 59]⁺. Further fragmentation can involve the loss of the bromine atom.

Experimental Protocol for MS Data Acquisition (Electron Ionization)

Caption: Workflow for Electron Ionization Mass Spectrometry.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be introduced through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

References

- At this time, no direct experimental spectral data for this compound has been cited from the search results. The interpretations and predictions are based on general principles of spectroscopic analysis and data from analogous compounds. For general methodologies and principles, please refer to standard textbooks on NMR, IR, and MS spectroscopy.

-

The Royal Society of Chemistry, for general experimental procedures in organic synthesis and characterization.[7]

-

Human Metabolome Database (HMDB) for predicted NMR spectra of related compounds.[8]

-

NP-MRD for predicted NMR spectra of natural products, which can be used for comparative purposes.[9]

-

Biological Magnetic Resonance Bank (BMRB) for experimental NMR data of similar small molecules.[10]

-

Chemistry LibreTexts for foundational concepts in interpreting NMR spectra.

Sources